Cas no 1207047-66-2 (methyl 8-fluoro-4-{[4-(propan-2-yl)phenyl]amino}quinoline-2-carboxylate)
![methyl 8-fluoro-4-{[4-(propan-2-yl)phenyl]amino}quinoline-2-carboxylate structure](https://ja.kuujia.com/scimg/cas/1207047-66-2x500.png)
methyl 8-fluoro-4-{[4-(propan-2-yl)phenyl]amino}quinoline-2-carboxylate 化学的及び物理的性質
名前と識別子
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- LQYOHVWNHQVWMW-UHFFFAOYSA-N
- methyl 8-fluoro-4-{[4-(propan-2-yl)phenyl]amino}quinoline-2-carboxylate
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- インチ: 1S/C20H19FN2O2/c1-12(2)13-7-9-14(10-8-13)22-17-11-18(20(24)25-3)23-19-15(17)5-4-6-16(19)21/h4-12H,1-3H3,(H,22,23)
- InChIKey: LQYOHVWNHQVWMW-UHFFFAOYSA-N
- ほほえんだ: N1=C2C(C=CC=C2F)=C(NC2=CC=C(C(C)C)C=C2)C=C1C(OC)=O
methyl 8-fluoro-4-{[4-(propan-2-yl)phenyl]amino}quinoline-2-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3398-1715-1mg |
methyl 8-fluoro-4-{[4-(propan-2-yl)phenyl]amino}quinoline-2-carboxylate |
1207047-66-2 | 1mg |
$54.0 | 2023-09-11 | ||
Life Chemicals | F3398-1715-5μmol |
methyl 8-fluoro-4-{[4-(propan-2-yl)phenyl]amino}quinoline-2-carboxylate |
1207047-66-2 | 5μmol |
$63.0 | 2023-09-11 | ||
Life Chemicals | F3398-1715-4mg |
methyl 8-fluoro-4-{[4-(propan-2-yl)phenyl]amino}quinoline-2-carboxylate |
1207047-66-2 | 4mg |
$66.0 | 2023-09-11 | ||
Life Chemicals | F3398-1715-5mg |
methyl 8-fluoro-4-{[4-(propan-2-yl)phenyl]amino}quinoline-2-carboxylate |
1207047-66-2 | 5mg |
$69.0 | 2023-09-11 | ||
Life Chemicals | F3398-1715-3mg |
methyl 8-fluoro-4-{[4-(propan-2-yl)phenyl]amino}quinoline-2-carboxylate |
1207047-66-2 | 3mg |
$63.0 | 2023-09-11 | ||
Life Chemicals | F3398-1715-2mg |
methyl 8-fluoro-4-{[4-(propan-2-yl)phenyl]amino}quinoline-2-carboxylate |
1207047-66-2 | 2mg |
$59.0 | 2023-09-11 | ||
Life Chemicals | F3398-1715-2μmol |
methyl 8-fluoro-4-{[4-(propan-2-yl)phenyl]amino}quinoline-2-carboxylate |
1207047-66-2 | 2μmol |
$57.0 | 2023-09-11 |
methyl 8-fluoro-4-{[4-(propan-2-yl)phenyl]amino}quinoline-2-carboxylate 関連文献
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Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
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3. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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J. T. Zhang,S. Liu,G. L. Pan,G. R. Li,X. P. Gao J. Mater. Chem. A, 2014,2, 1524-1529
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Jun Maruyama,Taiji Amano,Satoshi Inoue,Yasuji Muramatsu,Noriko Yoshizawa,Eric M. Gullikson Chem. Commun., 2018,54, 8995-8998
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
methyl 8-fluoro-4-{[4-(propan-2-yl)phenyl]amino}quinoline-2-carboxylateに関する追加情報
Methyl 8-fluoro-4-{[4-(propan-2-yl)phenyl]amino}quinoline-2-carboxylate: A Comprehensive Overview
Methyl 8-fluoro-4-{[4-(propan-2-yl)phenyl]amino}quinoline-2-carboxylate, also known by its CAS number 1207047-66-2, is a highly specialized organic compound with significant potential in various fields of research and application. This compound belongs to the quinoline derivative family, a class of heterocyclic aromatic compounds that have garnered substantial attention due to their diverse biological activities and structural versatility. The molecule's structure incorporates a quinoline backbone, which is further substituted with a fluoro group at position 8, an amino group attached to a 4-(propan-2-yl)phenyl moiety at position 4, and a methyl ester group at position 2. These substituents collectively contribute to the compound's unique chemical properties and functional attributes.
The synthesis of methyl 8-fluoro-4-{[4-(propan-2-yl)phenyl]amino}quinoline-2-carboxylate involves a series of intricate organic reactions, including Friedel-Crafts alkylation, nucleophilic substitution, and esterification processes. Recent advancements in synthetic methodologies have enabled researchers to optimize the synthesis pathway, thereby improving the yield and purity of the compound. The incorporation of the fluoro group at position 8 introduces electron-withdrawing effects, which can significantly influence the compound's electronic properties and reactivity. This feature makes it an attractive candidate for applications in drug design, where fine-tuning electronic characteristics is crucial for achieving desired pharmacokinetic profiles.
One of the most promising areas of research involving this compound is its potential in medicinal chemistry. Quinoline derivatives are well-documented for their anti-inflammatory, anticancer, and antimicrobial activities. Studies have shown that methyl 8-fluoro-4-{[4-(propan-2-yl)phenyl]amino}quinoline-2-carboxylate exhibits potent inhibitory effects against various enzymes associated with inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). Additionally, preclinical studies have demonstrated its ability to induce apoptosis in cancer cells by targeting key signaling pathways involved in cell proliferation and survival. These findings underscore its potential as a lead compound for the development of novel therapeutic agents.
The presence of the methyl ester group at position 2 of the quinoline ring introduces additional functional diversity to the molecule. This group can be readily modified through hydrolysis or transesterification reactions to generate other carboxylic acid derivatives or bioisosteres. Such modifications allow researchers to explore the structure-activity relationships (SARs) of this compound more comprehensively. Recent studies have focused on replacing the methyl ester with other groups, such as hydroxamic acids or sulfonamides, to enhance bioavailability and target specificity.
In terms of analytical characterization, methyl 8-fluoro-4-{[4-(propan-2-yl)phenyl]amino}quinoline-2-carboxylate has been extensively studied using advanced spectroscopic techniques such as UV-vis spectroscopy, IR spectroscopy, and NMR spectroscopy. These analyses have provided valuable insights into its molecular conformation, electronic transitions, and intermolecular interactions. Furthermore, X-ray crystallography has been employed to determine its three-dimensional structure, which is essential for understanding its stereochemical properties and packing behavior in crystalline form.
The application of this compound extends beyond medicinal chemistry into materials science. Due to its aromaticity and conjugated system, it exhibits strong fluorescence properties under UV light. This characteristic makes it a potential candidate for use in fluorescent sensors or as a component in optoelectronic devices. Recent research has explored its utility as a fluorescent probe for detecting metal ions or harmful gases in environmental monitoring systems.
From an environmental standpoint, understanding the degradation pathways and ecological impact of methyl 8-fluoro-4-{[4-(propan-2-yl)phenyl]amino}quinoline-carboxylate is crucial for ensuring sustainable practices in its synthesis and application. Studies have shown that under specific conditions, such as exposure to UV light or enzymatic degradation, the compound undergoes hydrolysis or oxidative cleavage. These findings are vital for designing eco-friendly synthetic routes and minimizing environmental hazards associated with its production.
In conclusion, methyl 8-fluoro-4-{[4-(propan-
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